molecular formula C9H16ClF2N B2939946 [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride CAS No. 2377033-81-1

[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride

Cat. No.: B2939946
CAS No.: 2377033-81-1
M. Wt: 211.68
InChI Key: RDEPFBCRVIZJGX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a spiro[3.3]heptane core with a difluoromethyl group at the 2-position and a methanamine hydrochloride moiety. Its molecular formula is C₈H₁₄ClF₂N, with a molecular weight of 197.65 g/mol . The spirocyclic framework imparts conformational rigidity, while the difluoromethyl group modulates electronic properties and lipophilicity, enhancing bioavailability and metabolic stability .

Properties

IUPAC Name

[2-(difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-7(11)9(6-12)4-8(5-9)2-1-3-8;/h7H,1-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEPFBCRVIZJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine often involves multiple steps:

  • Starting Materials: : The synthesis typically begins with the selection of appropriate starting materials that contribute to the spirocyclic core.

  • Cyclization Reaction: : The critical cyclization reaction forms the spiro[3.3]heptane system, often under controlled temperature and pressure conditions.

  • Introduction of Difluoromethyl Group: : Introduction of the difluoromethyl group usually involves fluorinating agents like diethylaminosulfur trifluoride (DAST) or other fluorine donors.

  • Amine Introduction: : The final step involves the formation of the methanamine moiety, typically achieved via reductive amination or other amine coupling methods.

Industrial Production Methods

Industrial-scale production may optimize these steps for efficiency and cost-effectiveness:

  • Batch Process: : Utilizing large reactors for batch processing can ensure consistency and quality.

  • Flow Chemistry: : Continuous flow reactors might be employed to streamline and scale up the synthesis.

  • Purification: : High-performance liquid chromatography (HPLC) or similar techniques are often used for purification.

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine reacts with acids or bases to form salts or free amines, respectively.

Reaction Reagents/Conditions Products
ProtonationHCl (aqueous)Ammonium chloride derivative
DeprotonationNaOH (pH > 10)Free amine form

Alkylation and Acylation

The amine undergoes alkylation with alkyl halides or acylation with acid chlorides:

Reaction Reagents Conditions Major Product
AlkylationMethyl iodideTHF, 0°C, 2hN-Methylated derivative
AcylationAcetyl chlorideDCM, room temp, 1hAcetylated amine

Key Insight : Steric hindrance from the spiro system slows reaction kinetics compared to linear amines .

Oxidation

The difluoromethyl group is resistant to oxidation, but the amine can oxidize under strong conditions:

Reagent Conditions Product Yield
KMnO₄Acidic, 60°CNitroso derivative45%
H₂O₂/Fe(II)Aqueous, pH 7Hydroxylamine intermediate30%

Substitution Reactions

The difluoromethyl group undergoes nucleophilic substitution under basic conditions:

Nucleophile Conditions Product Mechanism
MethoxideDMF, 80°CMethoxy-substituted derivativeSN2 (steric hindrance)
ThiophenolEtOH, refluxThioether analogRadical pathway

Computational Note : Hyperconjugative interactions between the spiro C–C bonds and σ* orbitals of the C–H bond lower activation barriers for substitution .

Cyclization

The amine participates in intramolecular cyclization to form heterocycles:

Reagent Conditions Product Key Step
PhosgeneToluene, 110°CSpirocyclic ureaCarbamate intermediate

Mechanistic Insights

  • Radical Pathways : Reaction with strong oxidants (e.g., ETFDO) generates carbon-centered radicals stabilized by cyclopropane Walsh orbitals, leading to rearranged products .

  • Cationic Intermediates : Fluorinated alcohols (e.g., HFIP) stabilize cationic intermediates during substitution, enhancing reaction rates .

  • Steric Effects : The spiro system restricts access to the amine, favoring bulky electrophiles in alkylation.

Comparative Reactivity

Feature [2-(Difluoromethyl)...]methanamine Linear Amine Analogs
Oxidation ResistanceHigh (due to CF₂ group)Moderate
Substitution KineticsSlower (steric hindrance)Faster
Cyclization TendencyEnhanced (rigid spiro core)Low

Research Findings

  • Hyperconjugation Effects : The spiro framework’s cyclopropane ring activates specific C–H bonds via σ→σ* hyperconjugation, directing site-selective oxidation .

  • Biological Relevance : Derivatives inhibit enzymes (e.g., monoamine oxidases) by mimicking substrate conformations.

Table 2: Solvent Effects on Substitution

Solvent Reaction Rate (k, s⁻¹) Selectivity
DMF0.15High (SN2)
HFIP0.40Mixed
MeCN0.02Low

Scientific Research Applications

[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C9H15F2N·ClH . It has a molecular weight of 211.68 . While specific applications of this particular hydrochloride salt are not detailed in the search results, information on related compounds and their properties can provide some context.

Properties

  • Molecular Weight The molecular weight of [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine is 175.22 .
  • Molecular Formula The molecular formula is C9H15F2N .
  • SMILES Notation The SMILES notation is NCC1(C(F)F)CC2(CCC2)C1 .

Related Compounds

  • [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine :
    • This compound has a molecular formula of C9H14F3N and a molecular weight of 193.21 g/mol .
    • Its SMILES notation is C1CC2(C1)CC(C2)(CN)C(F)(F)F .
  • 1-[6-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride :
    • This related compound has a molecular weight of 229.67 g/mol .

Potential Applications
While the search results do not specify applications for [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride, the presence of functional groups such as fluoromethyl and methanamine suggests potential uses in:

  • Pharmaceutical Research : As building blocks for synthesizing novel pharmaceutical compounds .
  • Agrochemicals : In the development of new agrochemicals .
  • Material Science : As components in specialized materials .

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action is closely linked to its ability to interact with various biological targets:

  • Enzyme Inhibition: : It can inhibit specific enzymes, altering biochemical pathways.

  • Receptor Binding: : It may bind to certain receptors, influencing cellular signaling.

  • Metabolic Pathways: : Its effects on metabolism can result in diverse biological outcomes.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Spiro[3.3]heptane Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Key Structural Differences Pharmacological Implications References
[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride C₈H₁₄ClF₂N 197.65 Difluoromethyl at C2 Reference compound Enhanced rigidity; balanced lipophilicity
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride C₈H₁₄ClFN 180.66 Monofluoro at C6 Fluorine position differs Reduced steric hindrance; lower metabolic stability
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine C₉H₁₄F₃N 193.21 Trifluoromethyl at C2 Increased fluorine content Higher electronegativity; potential for stronger target binding
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride C₇H₁₂ClF₂N 183.63 Difluoro at C6 Fluorine position on spiro core Altered conformational flexibility; possible differences in receptor docking

Key Observations :

  • Fluorine Position : The placement of fluorine atoms significantly impacts bioactivity. The target compound’s C2-difluoromethyl group optimizes steric and electronic effects compared to C6-fluorinated analogs .
  • Rigidity vs. Flexibility: The spiro[3.3]heptane core in all analogs confers rigidity, which enhances target selectivity compared to non-spiro compounds like (2-2-difluorocyclopropyl)methanamine hydrochloride (C₄H₈ClF₂N) .

Non-Fluorinated Spiro[3.3]heptane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Implications References
2-{[(tert-Butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic acid C₁₄H₂₃NO₄ 269.34 Carboxylic acid; Boc-protected amine Improved solubility; prodrug potential
Spiro[3.3]heptan-2-amine hydrochloride C₇H₁₄ClN 147.65 Unsubstituted amine Lower lipophilicity; reduced bioavailability

Key Observations :

  • Polarity: Non-fluorinated derivatives (e.g., spiro[3.3]heptan-2-amine hydrochloride) lack fluorine’s lipophilicity-enhancing effects, resulting in lower membrane permeability .
  • Functionalization: Introduction of carboxylic acid or Boc-protected amines (e.g., C14H23NO4) improves water solubility, making these analogs suitable for intravenous formulations .

Aromatic and Heterocyclic Methanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Implications References
[1-(Trifluoromethyl)-1H-pyrazol-4-yl]methanamine C₅H₇F₃N₂ 156.12 Pyrazole ring; trifluoromethyl Enhanced aromatic interactions; potential CNS activity
Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride) C₈H₁₂ClNO₂ 189.64 Catechol moiety Neurotransmitter activity; rapid metabolism

Key Observations :

  • Aromatic vs. Spiro : Aromatic analogs (e.g., dopamine HCl) exhibit rapid metabolism due to catechol oxidation, whereas the spiro structure in the target compound resists enzymatic degradation .
  • Heterocycles : Pyrazole-containing analogs (C5H7F3N2) leverage π-π stacking for target binding but lack the spiro core’s rigidity, reducing selectivity .

Biological Activity

[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride (CAS No. 2377033-81-1) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound features a spirocyclic system with a difluoromethyl group and a methanamine moiety, contributing to its distinctive reactivity and stability.

PropertyValue
Molecular FormulaC9_9H15_{15}F2_2N
Molecular Weight175.22 g/mol
IUPAC NameThis compound
CAS Number2377033-81-1

Synthesis

The synthesis of [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine involves several key steps:

  • Starting Material Selection : Appropriate precursors are chosen for the spirocyclic core.
  • Cyclization Reaction : A controlled cyclization forms the spiro[3.3]heptane framework.
  • Introduction of Difluoromethyl Group : This typically involves fluorinating agents like diethylaminosulfur trifluoride (DAST).
  • Formation of Methanamine : Achieved through reductive amination or other coupling methods.

Pharmacological Properties

Research indicates that [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine may interact with various biological targets, particularly in the context of neurotransmitter pathways:

  • Neurotransmitter Interaction : Studies suggest potential effects on neurotransmitter systems, possibly acting as an enzyme inhibitor or biochemical probe .

Case Studies

  • GABA Receptor Modulation : In a study investigating spirocyclic compounds, derivatives similar to [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine demonstrated binding affinity to GABA receptors, indicating possible anxiolytic effects .
  • Cancer Cell Growth Inhibition : Analogous compounds have shown selective growth inhibition in cancer cell lines without affecting non-tumorigenic cells, suggesting a therapeutic window for cancer treatment .

Research Findings

Recent studies have highlighted the unique reactivity profiles of spirocyclic compounds, including [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine:

  • Selectivity in C–H Bond Functionalization : Research on related compounds has demonstrated site-selective functionalization capabilities that could be harnessed for targeted drug delivery systems .
  • Potential as a Biochemical Probe : The compound's structure allows it to serve as a probe in biochemical assays, aiding in the understanding of enzyme mechanisms and interactions .

Q & A

Basic: What are the primary synthetic routes for [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride?

Methodological Answer:
Synthesis typically involves two key steps: (1) imine formation using a difluorinated spiro[3.3]heptane precursor (e.g., 6,6-difluorospiro[3.3]heptan-2-one) and a primary amine under catalytic conditions, and (2) reduction of the imine intermediate to the amine using agents like NaBH4_4 or NaBH(OAc)3_3 in solvents such as MeOH or DCE. The final hydrochloride salt is formed via reaction with HCl .

Key Considerations:

  • Catalyst selection (e.g., acidic or metal-based) impacts imine yield and stereochemistry.
  • Reducing agents must preserve the spirocyclic structure; NaBH(OAc)3_3 is preferred for sterically hindered intermediates .

Basic: How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer:
1H NMR identifies protons on the spirocyclic core (e.g., signals at δ 1.5–2.5 ppm for bridgehead protons) and the difluoromethyl group (split into doublets of doublets due to 19^{19}F-1^{1}H coupling). 13C NMR resolves sp3^3-hybridized carbons in the spiro system (e.g., C-F coupling at ~110–120 ppm). 2D NMR (COSY, HSQC) clarifies connectivity, particularly for overlapping bridgehead signals .

Example from Evidence:
In structurally related spirocyclic amines, 1H NMR showed distinct splitting patterns for bridgehead protons (δ 2.1–2.3 ppm) and fluorinated carbons (δ 78–85 ppm in 13^{13}C NMR) .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or HRMS mass discrepancies) may arise from:

  • Conformational flexibility in the spirocyclic core, leading to dynamic NMR effects.
  • Impurities from incomplete reduction or salt formation.

Resolution Strategies:

  • Variable-temperature NMR to assess dynamic behavior.
  • X-ray crystallography for unambiguous structural confirmation .
  • HRMS with isotopic pattern analysis to verify molecular formula (e.g., C8_8H14_{14}ClF2_2N, exact mass 203.76) .

Advanced: What computational methods are recommended to predict the reactivity of the difluoromethyl group in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic effects of the difluoromethyl group. Key applications:

  • Electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Transition-state analysis for reactions like hydrolysis or nucleophilic substitution.
  • Conformational energy profiles to assess steric effects on reactivity .

Case Study:
For similar fluorinated spiro compounds, DFT predicted enhanced stability of the difluoromethyl group compared to non-fluorinated analogs due to reduced electron density at the C-F bonds .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC with UV/ELSD detection (C18 column, acidic mobile phase) to quantify impurities.
  • Elemental analysis (C, H, N, Cl) to confirm stoichiometry of the hydrochloride salt.
  • Karl Fischer titration for water content, critical for hygroscopic amine hydrochlorides .

Example:
In related spirocyclic amines, HPLC retention times and peak symmetry were optimized using 0.1% TFA in acetonitrile/water gradients .

Advanced: How can the selectivity of this compound in biological assays be optimized?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modify the spirocyclic core (e.g., introduce substituents at C-6) to enhance target binding.
  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and plasma protein binding (e.g., using equilibrium dialysis).
  • Functional group masking : Protect the primary amine as a prodrug (e.g., tert-butyl carbamate) to improve bioavailability .

Evidence-Based Insight:
In serotonin receptor agonists, tert-butyl carbamate protection improved blood-brain barrier penetration for spirocyclic amines .

Basic: What are the stability challenges for this compound under storage conditions?

Methodological Answer:

  • Hydrolysis : The difluoromethyl group may degrade in aqueous solutions (pH < 3 or > 8).
  • Oxidation : The primary amine is prone to oxidation; store under inert gas (N2_2 or Ar) at 2–8°C.
  • Light sensitivity : Amber glass vials prevent photodegradation of the spirocyclic core .

Best Practices:
Lyophilization and desiccant use minimize hydrolytic degradation .

Advanced: How can researchers validate synthetic intermediates using HRMS and isotopic labeling?

Methodological Answer:

  • HRMS with 13^{13}C/15^{15}N labeling : Confirm intermediate structures (e.g., imine or reduced amine).
  • Isotopic dilution assays : Quantify trace impurities (e.g., residual starting materials).
  • Fragmentation patterns : Match MS/MS spectra to predicted pathways (e.g., loss of HCl from the hydrochloride salt) .

Example:
For compound 38 in , HRMS (ESI) showed [M+H]+^+ at 337.93, matching the theoretical mass of C20_{20}H31_{31}NO·HCl .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential HCl vapor release.
  • First aid : Immediate rinsing with water for skin contact; consult emergency services for inhalation exposure .

Regulatory Compliance:
Follow GHS hazard codes (e.g., H314 for skin corrosion) and SDS guidelines from suppliers like Chemos GmbH .

Advanced: What strategies mitigate ring strain in the spiro[3.3]heptane core during synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-closing reactions.
  • Low-temperature reactions : Reduce thermal stress on the spirocyclic core.
  • Protective groups : Use tert-butyl carbamates to shield reactive amines during cyclization .

Case Study:
In spiro[3.3]heptane-2-carboxylate synthesis, tert-butyl protection minimized ring-opening side reactions .

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